N-Methyl-4-nitrophenethylamine hydrochloride
Overview
Description
N-Methyl-4-nitrophenethylamine hydrochloride is a chemical compound with the molecular formula C9H12N2O2 · HCl and a molecular weight of 216.66 g/mol . It is also known by its synonym, N-Methyl-2-(4-nitrophenyl)ethylamine hydrochloride . This compound is primarily used as a reactant in the preparation of small molecule CDC25 phosphatases inhibitors .
Mechanism of Action
Target of Action
N-Methyl-4-nitrophenethylamine hydrochloride, also known as N-methyl-2-(4-nitrophenyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C9H12N2O2 · HCl
Mode of Action
It is used as a reactant in the preparation of small molecule cdc25 phosphatases inhibitors . CDC25 phosphatases are key regulators of cell cycle progression and potential targets for cancer therapy.
Biochemical Pathways
The compound’s role in biochemical pathways is primarily related to its use in the synthesis of CDC25 phosphatase inhibitors . CDC25 phosphatases are involved in cell cycle regulation, particularly the transition between different phases of the cell cycle. Inhibition of these enzymes can lead to cell cycle arrest, which is a strategy used in cancer therapy.
Pharmacokinetics
The compound is soluble in DMSO and methanol , which suggests it could be well-absorbed in the body.
Result of Action
The result of the action of this compound is the synthesis of small molecule inhibitors of CDC25 phosphatases . These inhibitors can potentially arrest the cell cycle, thereby inhibiting the proliferation of cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room temperature environment . The presence of moisture or heat could potentially degrade the compound and reduce its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-nitrophenethylamine hydrochloride typically involves the methylation of 4-nitrophenethylamine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same methylation reaction but may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial purity standards .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-nitrophenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: The major product is typically a nitro compound.
Reduction: The major product is an amine compound.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
N-Methyl-4-nitrophenethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its role in the development of pharmaceutical agents.
Industry: Used in the production of small molecule CDC25 phosphatases inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenethylamine hydrochloride
- N-Methyl-1-naphthalenemethylamine hydrochloride
- N-Methyl-2-nitroaniline
Uniqueness
N-Methyl-4-nitrophenethylamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with CDC25 phosphatases effectively. This makes it a valuable compound in the development of cancer therapeutics .
Properties
IUPAC Name |
N-methyl-2-(4-nitrophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-7-6-8-2-4-9(5-3-8)11(12)13;/h2-5,10H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJDSNZOPPZCTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584899 | |
Record name | N-Methyl-2-(4-nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166943-39-1 | |
Record name | Benzeneethanamine, N-methyl-4-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166943-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-2-(4-nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-4-nitrophenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-methyl-2-(4-nitrophenyl)etnylamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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